molecular formula C23H22INO3 B4156270 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide

3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide

Cat. No.: B4156270
M. Wt: 487.3 g/mol
InChI Key: STBQWBRQVMJVFX-UHFFFAOYSA-N
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Description

3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group, an ethoxy group, an iodine atom, and a 2-methylphenyl group attached to a benzamide core

Properties

IUPAC Name

3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22INO3/c1-3-27-21-14-18(23(26)25-20-12-8-7-9-16(20)2)13-19(24)22(21)28-15-17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBQWBRQVMJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=CC=C2C)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol with a halogenated benzene derivative under basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of a hydroxyl group on the benzene ring using ethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the iodinated benzene derivative with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The benzyloxy and ethoxy groups can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-3-ethoxy-N-(2-methylphenyl)benzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.

    4-(benzyloxy)-3-ethoxy-5-chloro-N-(2-methylphenyl)benzamide: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.

    4-(benzyloxy)-3-ethoxy-5-bromo-N-(2-methylphenyl)benzamide: Contains a bromine atom, which can influence its reactivity and interactions.

Uniqueness

The presence of the iodine atom in 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide makes it unique compared to its analogs with different halogens. Iodine’s larger atomic size and polarizability can enhance certain interactions, making this compound particularly interesting for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide
Reactant of Route 2
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3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide

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